6-Sulfatoxy Melatonin-d4: A Comprehensive Technical Guide to its Chemical Properties and Stability
6-Sulfatoxy Melatonin-d4: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and stability of 6-Sulfatoxy Melatonin-d4, a critical analytical standard in pharmacokinetic and metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
6-Sulfatoxy Melatonin-d4, the deuterated form of the primary urinary metabolite of melatonin, is essential for accurate quantification of endogenous and exogenous melatonin levels in biological matrices. Its isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate | [1][2][3][4][5] |
| Molecular Formula | C₁₃D₄H₁₁N₂NaO₆S | [6][7][8][9][10][11][12] |
| Molecular Weight | 354.35 g/mol | [6][7][9][10][11][13] |
| CAS Numbers | 1309935-98-5 (non-salt form) | [7][12][14][15] |
| 2208-40-4 (Alternate) | [1][2][3][5][6][11] | |
| 76290-78-3 (Unlabelled Salt) | [1][2][3][5][6][11][16] | |
| Appearance | Neat (solid) | [6][11] |
| Purity | >95% (HPLC) or ≥99% | [3][12][16][17] |
| Synonyms | 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt, aMT6s-d4 | [6][11][16] |
Stability and Storage
The stability of 6-Sulfatoxy Melatonin-d4 is a critical factor for its use as a reliable analytical standard. While specific, comprehensive stability studies on the deuterated compound are not extensively published, data on its non-deuterated counterpart and related compounds, as well as supplier recommendations, provide valuable guidance.
Storage Conditions: For long-term storage, 6-Sulfatoxy Melatonin-d4 should be kept at +4°C .[3][5][17] The compound is also described as hygroscopic , indicating that it should be stored in a dry environment to prevent moisture absorption.[6][11]
Long-Term Stability: A study on the non-deuterated form, 6-hydroxymelatonin sulfate (6-OHMS), demonstrated that it remains stable in urine samples for at least 15 years when stored at -20°C .[6] This suggests that the core molecule is robust under frozen conditions. For the related compound, 6-Hydroxy Melatonin-d4, a recommended storage period is up to 6 months at -80°C and 1 month at -20°C .[18]
pH, Light, and Temperature Effects: Studies on melatonin, the parent compound, offer insights into potential sensitivities of its metabolites. Melatonin exhibits greater stability in acidic conditions (pH 1-4) and degradation increases with rising pH.[19][20][21] Thermal degradation of melatonin follows first-order kinetics and is accelerated by the presence of light.[20][21] It is reasonable to infer that 6-Sulfatoxy Melatonin-d4 may exhibit similar sensitivities, and therefore, it is advisable to protect it from light and maintain it at the recommended storage temperature.
Melatonin Metabolism and the Role of 6-Sulfatoxy Melatonin
6-Sulfatoxy Melatonin is the principal metabolite of melatonin, accounting for a significant portion of its excretion. The metabolic pathway is a key area of study in understanding melatonin's physiological effects and pharmacokinetics.
The metabolic conversion of melatonin primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of melatonin at the 6-position by cytochrome P450 enzymes, predominantly CYP1A2, to form 6-hydroxymelatonin.[8][9] This intermediate is then conjugated with sulfate by the sulfotransferase enzyme SULT1A1 to produce the water-soluble 6-sulfatoxymelatonin, which is subsequently excreted in the urine.[7]
Experimental Protocols and Methodologies
The use of 6-Sulfatoxy Melatonin-d4 as an internal standard is prevalent in analytical methods for quantifying melatonin and its metabolites in biological samples.
Synthesis of 6-Sulfatoxymelatonin (Non-deuterated)
A common laboratory synthesis method involves the reaction of 6-hydroxymelatonin with chlorosulfonic acid in dimethylformamide. The resulting 6-sulfatoxymelatonin is then purified using techniques such as chromatography on Florisil and preparative thin-layer chromatography to remove by-products.[14]
Analytical Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of 6-sulfatoxymelatonin in biological fluids like urine and plasma.[15][17][22] The use of 6-Sulfatoxy Melatonin-d4 as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
A general workflow for LC-MS/MS analysis is depicted below:
References
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- 6. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. research.rug.nl [research.rug.nl]
- 16. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
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